molecular formula C22H28O4S B15074792 1-(Benzenesulfonyl)-4-{2-[(6-methylhept-5-EN-2-YL)oxy]ethoxy}benzene CAS No. 87655-19-4

1-(Benzenesulfonyl)-4-{2-[(6-methylhept-5-EN-2-YL)oxy]ethoxy}benzene

Cat. No.: B15074792
CAS No.: 87655-19-4
M. Wt: 388.5 g/mol
InChI Key: DYZFZXVVZCXNDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[(1,5-dimethyl-4-hexenyl)oxy]ethoxy}phenyl phenyl sulfone is an organic compound with the molecular formula C22H28O4S It is characterized by the presence of a phenyl sulfone group attached to a phenyl ring, which is further substituted with a 2-[(1,5-dimethyl-4-hexenyl)oxy]ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(1,5-dimethyl-4-hexenyl)oxy]ethoxy}phenyl phenyl sulfone typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of 4-hydroxyphenyl phenyl sulfone with 2-bromoethyl 1,5-dimethyl-4-hexenyl ether in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(1,5-dimethyl-4-hexenyl)oxy]ethoxy}phenyl phenyl sulfone can undergo various chemical reactions, including:

    Oxidation: The phenyl sulfone group can be further oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfone group can yield sulfides.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

4-{2-[(1,5-dimethyl-4-hexenyl)oxy]ethoxy}phenyl phenyl sulfone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 4-{2-[(1,5-dimethyl-4-hexenyl)oxy]ethoxy}phenyl phenyl sulfone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The phenyl sulfone group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-{2-[(1,5-dimethyl-4-hexenyl)oxy]ethoxy}phenyl phenyl ether: Similar structure but lacks the sulfone group.

    4-{2-[(1,5-dimethyl-4-hexenyl)oxy]ethoxy}phenyl phenyl sulfide: Contains a sulfide group instead of a sulfone group.

Uniqueness

4-{2-[(1,5-dimethyl-4-hexenyl)oxy]ethoxy}phenyl phenyl sulfone is unique due to the presence of both the phenyl sulfone and the 2-[(1,5-dimethyl-4-hexenyl)oxy]ethoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

87655-19-4

Molecular Formula

C22H28O4S

Molecular Weight

388.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-[2-(6-methylhept-5-en-2-yloxy)ethoxy]benzene

InChI

InChI=1S/C22H28O4S/c1-18(2)8-7-9-19(3)25-16-17-26-20-12-14-22(15-13-20)27(23,24)21-10-5-4-6-11-21/h4-6,8,10-15,19H,7,9,16-17H2,1-3H3

InChI Key

DYZFZXVVZCXNDO-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)OCCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.